REACTION_CXSMILES
|
N1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:7]1[CH:11]=[CH:10][C:9](=[O:12])[N:8]=1.N#[C:14][C:15]#N.N1C=CC=C[CH:18]=1>>[C:15]1([N:8]2[C:9](=[O:12])[CH:10]=[C:11]([CH3:18])[NH:7]2)[CH:14]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|
|
Name
|
Pyridine pyrazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.N1=NC(C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CC#N
|
Name
|
chlorimine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-(1-phenyl-3-methyl-5-pyrazolone)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |